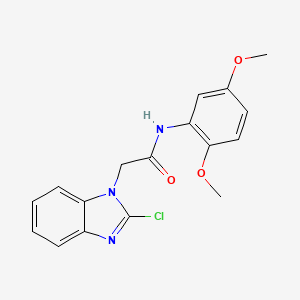
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole ring, which is known for its electron-accepting properties, making it a valuable component in the design of optoelectronic materials and other advanced applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzothiadiazole moiety. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can exhibit different electronic and photophysical properties depending on the substituents introduced.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive agents, including anticancer and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound’s unique optical properties make it valuable in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anticancer properties are thought to arise from the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. Additionally, its antibacterial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Known for its coordination with metal ions and unique photophysical properties.
4,7-dibromobenzo[d][1,2,3]thiadiazole: Used as a precursor in the synthesis of various photovoltaic materials.
4-amino-2,1,3-benzothiadiazole: A key intermediate in the synthesis of more complex benzothiadiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it suitable for specialized applications in optoelectronics and medicinal chemistry.
Properties
Molecular Formula |
C13H7ClN4O3S |
|---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide |
InChI |
InChI=1S/C13H7ClN4O3S/c14-9-5-4-7(18(20)21)6-8(9)13(19)15-10-2-1-3-11-12(10)17-22-16-11/h1-6H,(H,15,19) |
InChI Key |
ZBZPEYQRGPCKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)
![3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester](/img/structure/B11488618.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-phenylethyl)carbamoyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11488622.png)
![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)
![1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488647.png)

![6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11488660.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B11488682.png)
![Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
![7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488692.png)
![N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B11488693.png)
